molecular formula C16H23NO3 B1326024 Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate CAS No. 951885-98-6

Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate

Cat. No.: B1326024
CAS No.: 951885-98-6
M. Wt: 277.36 g/mol
InChI Key: QHOZMUTUUSYYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate is an organic compound with the molecular formula C16H23NO3. It is a derivative of hexanoic acid and contains a dimethylamino group attached to a phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

    Target of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate typically involves the Friedel-Crafts acylation of dimethylaniline with ethyl 6-oxohexanoate. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:

    Friedel-Crafts Acylation: Dimethylaniline reacts with ethyl 6-oxohexanoate in the presence of AlCl3 to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and efficiency. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate: Similar structure with diethylamino group instead of dimethylamino group.

    Michler’s Ketone: Contains two dimethylamino groups attached to a benzophenone core.

    4-(Dimethylamino)pyridine: A related compound with a dimethylamino group attached to a pyridine ring.

Uniqueness

Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 6-[4-(dimethylamino)phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-4-20-16(19)8-6-5-7-15(18)13-9-11-14(12-10-13)17(2)3/h9-12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOZMUTUUSYYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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